6-Bromo-3,4-dichloro-8-methylquinoline
Description
6-Bromo-3,4-dichloro-8-methylquinoline (CAS: 1204810-26-3) is a halogenated quinoline derivative with a molecular formula of C₁₁H₇BrCl₂N. It is primarily used in industrial and scientific research, though specific applications remain undisclosed in available literature . The compound features bromine and chlorine substituents at the 6th, 3rd, and 4th positions, respectively, and a methyl group at the 8th position. Limited data exist on its physical properties (e.g., melting point, solubility) and toxicity, but safety protocols emphasize avoiding inhalation, skin contact, and environmental release .
Properties
CAS No. |
1204810-26-3 |
|---|---|
Molecular Formula |
C10H6BrCl2N |
Molecular Weight |
290.969 |
IUPAC Name |
6-bromo-3,4-dichloro-8-methylquinoline |
InChI |
InChI=1S/C10H6BrCl2N/c1-5-2-6(11)3-7-9(13)8(12)4-14-10(5)7/h2-4H,1H3 |
InChI Key |
OQXWLFWURJAVOD-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=CC(=C1)Br)C(=C(C=N2)Cl)Cl |
Synonyms |
6-Bromo-3,4-dichloro-8-methylquinoline |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogenated Quinoline Derivatives
Key structural analogs differ in halogen substitution patterns, influencing reactivity and applications:
Key Observations :
- Positional isomerism: Swapping bromine and chlorine at C3/C4 (e.g., 6-Bromo-3,4-dichloro vs.
- Fluorinated analogs: The trifluoromethyl group in 4-Bromo-2-methyl-8-trifluoromethylquinoline enhances metabolic stability, a critical factor in drug design .
Comparison of Efficiency :
- Halogenation at the 6th position (e.g., using dibromoisocyanuric acid) is more efficient than multi-step chlorination routes .
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